Methyl 3-(3-Pyridyl)propiolate
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Overview
Description
“Methyl 3-(3-Pyridyl)propiolate” is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 .
Synthesis Analysis
The synthesis of “Methyl 3-(3-Pyridyl)propiolate” can be achieved from 3-Ethynylpyridine, Carbon dioxide, and Iodomethane .Molecular Structure Analysis
The linear formula of “Methyl 3-(3-Pyridyl)propiolate” is C9H7NO2 . The Inchi Code is 1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 .Chemical Reactions Analysis
“Methyl 3-(3-Pyridyl)propiolate” is a reagent and building block for the synthesis of other organic compounds . The reactions exploit the electrophilicity of the alkyne group .Physical And Chemical Properties Analysis
“Methyl 3-(3-Pyridyl)propiolate” is a white to yellow solid . It has a melting point of 52 °C and a predicted boiling point of 274.4±13.0 °C . The predicted density is 1.18±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis and Resolution Techniques
One of the notable applications involves the resolution of 3-amino-3-(3‘-pyridyl)propionic acid and related compounds, showcasing the preparation of methyl (S)-3-amino-3-(3‘-pyridyl)propionate dihydrochloride with high enantiomeric purity. This process employs selective crystallization techniques demonstrating the compound's utility in resolving other 3-amino-3-[(substituted)pyridyl]propionic acids, highlighting its significance in the preparation of enantiomerically pure substances (Bösch et al., 2001).
Catalytic Systems and Synthetic Applications
The compound's role in catalytic systems is illustrated through its application in the total synthesis of duocarmycin SA, where sequential coupling and cyclization reactions between aryl halides and methyl propiolate are explored. The electron-withdrawing groups on the aromatic ring are crucial for producing methyl indole-2-carboxylate derivatives, indicating the compound's versatility in synthetic organic chemistry (Hiroya et al., 2004).
Chemical Property Profiling
In the realm of chemical property profiling, the synthesis of new tertiary phenothiazine derivatives containing a quinoline and a pyridine fragment has been reported. This involves the reaction of 1-methyl-3-benzoylthio-4-butylthioquinolinium chloride with 3-aminopyridine derivatives, leading to the exploration of cyclization reactions and their mechanisms. Such studies are crucial for understanding the structural and functional implications of pyridyl-substituted compounds in medicinal chemistry and drug design (Empel et al., 2021).
Metal-Organic Frameworks and Coordination Chemistry
The synthesis and characterization of N2S(alkylthiolate)-coordinated Pb2+ compounds demonstrate the application of pyridyl-propionate derivatives in modeling lead-cysteine interactions in proteins. This research provides insights into the potential biological roles and toxicological implications of lead compounds, contributing to the broader understanding of heavy metal toxicity and its mitigation (Andersen et al., 2006).
Electrochemistry and Photoluminescence
The study of iron-pyrylium complexes derived from the sequential addition of methyl propiolate to metal complexes reveals the electrochemical properties of these compounds. Such research underscores the potential applications of pyridyl-propionate derivatives in the development of new materials with unique electrochemical and photoluminescent properties, relevant for applications in sensors, organic electronics, and photovoltaic devices (Shaw et al., 2004).
Safety and Hazards
“Methyl 3-(3-Pyridyl)propiolate” is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin, eyes, or clothing . Use of personal protective equipment is advised .
properties
IUPAC Name |
methyl 3-pyridin-3-ylprop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWMTRFFZEDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-Pyridyl)propiolate |
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